molecular formula C7H8NNaO2 B2765797 sodium (1Z)-2-cyano-1-(oxolan-2-yl)eth-1-en-1-olate CAS No. 1221728-72-8

sodium (1Z)-2-cyano-1-(oxolan-2-yl)eth-1-en-1-olate

Cat. No.: B2765797
CAS No.: 1221728-72-8
M. Wt: 161.136
InChI Key: CKAUZTNWMYUBKC-UHFFFAOYSA-M
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Description

Sodium (1Z)-2-cyano-1-(oxolan-2-yl)eth-1-en-1-olate is an organic compound that features a cyano group, an oxolane ring, and a sodium ion. Compounds with such structures are often of interest in organic chemistry due to their potential reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium (1Z)-2-cyano-1-(oxolan-2-yl)eth-1-en-1-olate typically involves the reaction of a precursor containing the oxolane ring with a cyano group donor under basic conditions. Common reagents might include sodium hydroxide or sodium methoxide to facilitate the formation of the sodium salt.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors or other large-scale chemical engineering techniques to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially affecting the oxolane ring or the cyano group.

    Reduction: Reduction reactions might target the cyano group, converting it to an amine.

    Substitution: Nucleophilic substitution reactions could occur at various positions on the molecule, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Chemistry

In chemistry, sodium (1Z)-2-cyano-1-(oxolan-2-yl)eth-1-en-1-olate could be used as an intermediate in the synthesis of more complex molecules, particularly those containing oxolane or cyano functionalities.

Biology and Medicine

In biology and medicine, compounds with cyano groups are often explored for their potential as enzyme inhibitors or pharmaceuticals. The oxolane ring might also confer specific biological activity.

Industry

Industrially, such compounds could be used in the production of polymers, agrochemicals, or other materials where specific reactivity is desired.

Mechanism of Action

The mechanism of action for sodium (1Z)-2-cyano-1-(oxolan-2-yl)eth-1-en-1-olate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, affecting biochemical pathways. The cyano group could act as an electrophile, while the oxolane ring might provide steric effects or specific binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Sodium (1Z)-2-cyano-1-(oxolan-2-yl)eth-1-en-1-olate: can be compared to other cyano-containing compounds like sodium cyanide or cyanoacetic acid derivatives.

    Oxolane-containing compounds: such as tetrahydrofuran derivatives.

Uniqueness

The unique combination of the cyano group and the oxolane ring in this compound might confer specific reactivity or biological activity not seen in simpler compounds.

Properties

IUPAC Name

sodium;(Z)-2-cyano-1-(oxolan-2-yl)ethenolate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2.Na/c8-4-3-6(9)7-2-1-5-10-7;/h3,7,9H,1-2,5H2;/q;+1/p-1/b6-3-;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAUZTNWMYUBKC-AQPBACSKSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=CC#N)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(OC1)/C(=C/C#N)/[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8NNaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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